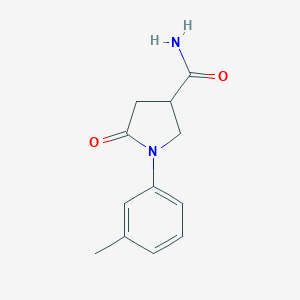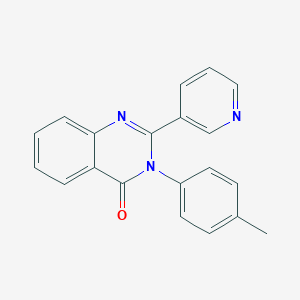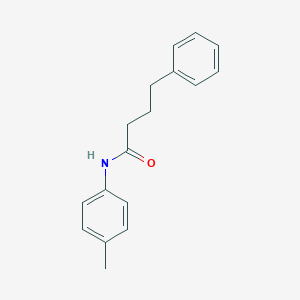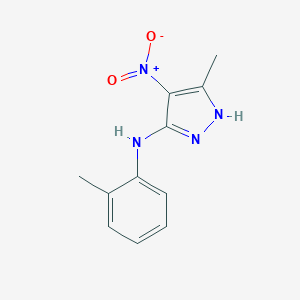
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways. For instance, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which induces apoptosis and cell cycle arrest in cancer cells. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a potent anti-cancer agent, which could be useful in the development of novel cancer therapies. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective and anti-inflammatory effects, which could be beneficial in the treatment of various neurological and inflammatory disorders. However, one of the limitations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which could limit its use in certain experiments.
Direcciones Futuras
Several future directions could be explored in the research of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide. For instance, further studies could be conducted to elucidate the mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide and its potential targets. Additionally, the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a neuroprotective and anti-inflammatory agent could be further explored in various animal models of neurological and inflammatory disorders. Furthermore, the development of novel formulations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide with improved solubility and bioavailability could enhance its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base or the reaction of 3-methylbenzoyl isothiocyanate with pyrrolidine-3-carboxamide. These methods have been reported to yield high purity and yield of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Propiedades
Nombre del producto |
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-2-4-10(5-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) |
Clave InChI |
JPIRRIFUSGHANH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
SMILES canónico |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)



![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)